S-Nonyl-cysteine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H25NO2S |
|---|---|
Molecular Weight |
247.40 g/mol |
IUPAC Name |
(2R)-2-amino-3-nonylsulfanylpropanoic acid |
InChI |
InChI=1S/C12H25NO2S/c1-2-3-4-5-6-7-8-9-16-10-11(13)12(14)15/h11H,2-10,13H2,1H3,(H,14,15)/t11-/m0/s1 |
InChI Key |
NYQGIUKEPYHDNY-NSHDSACASA-N |
Isomeric SMILES |
CCCCCCCCCSC[C@@H](C(=O)O)N |
Canonical SMILES |
CCCCCCCCCSCC(C(=O)O)N |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for S Nonyl Cysteine and Analogues
Synthetic Methodologies for S-Alkylation of Cysteinenih.gov
The foundational step in accessing S-Nonyl-cysteine is the S-alkylation of a cysteine precursor. This involves the formation of a stable thioether bond, a reaction that can be achieved through several chemical and biochemical routes.
Direct Alkylation Approachesindiana.edutandfonline.com
Direct alkylation is the most common strategy for synthesizing S-alkyl-cysteines. This approach relies on the high nucleophilicity of the cysteine thiol group, particularly in its thiolate (RS⁻) form. mdpi.com The reaction typically proceeds via a second-order nucleophilic substitution (SN2) mechanism, where the thiolate attacks an electrophilic carbon atom of an alkylating agent, such as an alkyl halide.
To synthesize this compound, L-cysteine is reacted with a nonyl-containing electrophile, most commonly 1-bromononane (B48978) or 1-iodononane. The reaction is typically performed under basic conditions (pH > 8.0) to ensure the deprotonation of the cysteine sulfhydryl group (pKa ≈ 8.3), thereby increasing its nucleophilicity. indiana.edu Various bases and solvent systems can be employed to facilitate this transformation. For instance, an efficient method for the S-alkylation of cysteine derivatives involves the use of 1,1,3,3-tetramethylguanidine (B143053) in the presence of activated molecular sieves. researchgate.net This procedure is chemoselective for the sulfhydryl group, even in the presence of other nucleophilic functionalities found in unprotected peptides. researchgate.net
Another powerful technique is "on-resin" alkylation, where a peptide containing a free cysteine residue is modified while still attached to a solid support. indiana.edu This method allows for the selective alkylation of cysteine in unprotected peptides by controlling the pH; the thiol group can be selectively targeted in the presence of other nucleophiles like amino and hydroxyl groups. indiana.edu Alkylating agents are used in molar excess to drive the reaction to completion, with yields often ranging from 50-90%. indiana.edu
| Alkylation Strategy | Typical Reagents | Key Conditions | Reference |
|---|---|---|---|
| Solution-Phase Alkylation | 1-Bromononane, 1-Iodononane | Aqueous or organic solvent, pH > 8.0 (e.g., using sodium ethoxide or Tris base) | indiana.eduresearchgate.net |
| On-Resin Alkylation | Alkyl halides (e.g., Farnesyl bromide) | Aqueous methanol/DMF, Tris buffer (pH 8.5), 2-5 molar excess of alkylating agent | indiana.edu |
| Guanidine-Promoted Alkylation | Alkyl bromides | 1,1,3,3-tetramethylguanidine, activated molecular sieves | researchgate.net |
| Michael Addition | Acrylamides, Vinylheteroarenes | Mildly alkaline conditions (pH ~7.4-8.5) | nih.govnih.gov |
Enzymatic Synthesis Considerationsresearchgate.net
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Certain enzymes can catalyze the formation of S-substituted L-cysteines with high stereospecificity. The α₂β₂ complex of tryptophan synthase from Escherichia coli, for example, is known to catalyze β-replacement reactions. tandfonline.comjst.go.jp This enzyme can react with L-serine derivatives and various alkanethiols to produce the corresponding S-substituted L-cysteines. tandfonline.com Studies have shown that long-chain thiols like 1-propanethiol (B107717) and 1-butanethiol (B90362) are efficient substituent donors for this enzyme, suggesting that 1-nonanethiol (B74206) could be a viable substrate for the enzymatic synthesis of this compound. tandfonline.com
Furthermore, organisms possess metabolic pathways for processing S-alkylated cysteines. A recently discovered salvage pathway in soil bacteria utilizes flavoenzymes to manage S-alkyl cysteine metabolites, first through stereospecific sulfoxidation and then C-S bond cleavage. nih.gov While this is a degradative pathway, the existence of enzymes that specifically recognize and modify S-alkyl-cysteines highlights the potential for engineering biocatalysts for synthetic purposes.
Chemical Modification and Functionalization of S-Nonyl-cysteineindiana.edukyoto-u.ac.jp
Once synthesized, this compound can be further modified at its amino and carboxyl termini or incorporated into larger, more complex molecules such as peptides, probes, and polymers.
Derivatization of the Amino and Carboxyl Termini
The amino (N-terminus) and carboxyl (C-terminus) groups of this compound offer reactive handles for further chemical modification, following standard protocols used in peptide chemistry. rsc.org
N-Terminus Modification: The primary amine can be readily acylated. A common modification is N-acetylation, which can be achieved using acetyl chloride or acetic anhydride. acs.org This modification neutralizes the positive charge of the N-terminus and can alter the molecule's biological properties. Other groups, such as fluorescent dyes or biotin (B1667282) tags, can be attached via amide bond formation using activated esters (e.g., N-Hydroxysuccinimide esters). rsc.org
C-Terminus Modification: The carboxylic acid can be converted into an ester (e.g., methyl or ethyl ester) or an amide. Amidation is particularly common in peptide chemistry to mimic the C-terminus of many natural peptides and can prevent unwanted interactions or degradation by carboxypeptidases. cnr.it
| Terminus | Modification Type | Common Reagents | Resulting Functional Group | Reference |
|---|---|---|---|---|
| Amino (N-terminus) | Acetylation | Acetic anhydride, Acetyl chloride | N-acetyl amide | acs.org |
| Amino (N-terminus) | Amide Coupling | NHS-esters, Carboxylic acids with EDC/HOBt | Amide | researchgate.net |
| Carboxyl (C-terminus) | Esterification | Alcohol (e.g., Methanol), Acid catalyst | Ester | rsc.org |
| Carboxyl (C-terminus) | Amidation | Amine, Coupling reagents (EDC/HOBt) | Amide | cnr.it |
Synthesis of Conjugates for Biological Probingindiana.edukyoto-u.ac.jp
The unique properties of this compound make it an interesting component for biological probes. The nonyl chain can serve as a hydrophobic anchor for membrane interactions, while a reporter group can be attached to provide a detectable signal. The synthesis of such conjugates often involves the initial preparation of a peptide or molecule containing this compound, followed by the attachment of a probe.
Several chemoselective strategies exist for modifying cysteine residues, and these can be adapted for molecules already containing the S-nonyl thioether. mdpi.com For instance, if this compound is incorporated into a peptide that contains a second cysteine residue, that free thiol can be selectively targeted for conjugation. Common methods include:
Alkylation: Reaction with α-haloacetyl derivatives (e.g., iodoacetamide) bearing a reporter group like biotin or a fluorophore. mdpi.com
Michael Addition: Conjugation with maleimides is a highly efficient and widely used method for labeling cysteine residues. rsc.org
Photochemical Derivatization: Irradiation of a solution containing a peptide and a 3-(hydroxymethyl)-2-naphthol derivative (NQMP) can lead to fast and selective derivatization of cysteine residues. nih.govrsc.org
Vinylheteroarene Conjugation: Modern reagents like vinylpyrimidines can be used to modify cysteine residues, forming highly stable bioconjugates suitable for applications like antibody-drug conjugates (ADCs). nih.gov
These methods allow for the construction of sophisticated probes where the this compound component provides specific physicochemical properties, and a second functional moiety provides the reporting or targeting capability.
Development of this compound-Based Peptidomimetics and Polymersacs.org
The incorporation of non-canonical amino acids like this compound is a key strategy in the design of peptidomimetics and functional polymers. uminho.pt
Peptidomimetics: These are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. nih.gov The hydrophobic S-nonyl side chain can be used to control the amphiphilicity of a peptidomimetic, which is crucial for activities like membrane disruption in antimicrobial peptides. mdpi.com A patent for β-hairpin peptidomimetics with antimicrobial activity explicitly lists an n-nonyl group as a possible side-chain modification, highlighting its utility in this context. google.com The incorporation of this compound can thus be used to create stable, bioactive structures with tailored properties.
Polymers: this compound can be used as a monomer or a post-polymerization modification handle to create functional polypeptides. For example, stimuli-responsive polymers based on poly(L-cysteine) have been synthesized. iiserpune.ac.in In these systems, the thioether of S-alkyl-cysteine side chains can be oxidized to sulfoxide (B87167) and sulfone groups, which increases the hydrophilicity of the polymer and can induce conformational changes, such as a switch from a β-sheet to an α-helical structure. iiserpune.ac.in Furthermore, the conjugation of cysteine and its derivatives to polymers like hyaluronic acid and chitosan (B1678972) has been shown to significantly increase tissue and mucoadhesion, making this compound a candidate for developing advanced materials for drug delivery. nih.gov
Biochemical Pathways and Metabolism of S Nonyl Cysteine
Cysteine Biosynthesis Pathways Relevant to S-Conjugate Formation
The formation of S-conjugates like S-Nonyl-cysteine is influenced by the availability of cysteine. Cysteine can be synthesized de novo or salvaged from other molecules. nih.gov The primary route for de novo synthesis in many organisms is the transsulfuration pathway. nih.govucd.ie
Transsulfuration Pathway Intersections
The transsulfuration pathway is a key metabolic route that converts methionine, an essential amino acid, into cysteine. mdpi.com This pathway intersects with several other metabolic processes, making it a central hub in cellular metabolism.
The process begins with the conversion of methionine to S-adenosylmethionine (SAM), a universal methyl donor for numerous biological methylation reactions. nih.govbiomolther.org After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. nih.govbiomolther.org Homocysteine stands at a critical metabolic juncture. It can either be remethylated back to methionine or enter the transsulfuration pathway.
The entry into the transsulfuration pathway is an irreversible step catalyzed by the enzyme cystathionine (B15957) β-synthase (CBS). ucd.iemdpi.com This enzyme condenses homocysteine with serine to form cystathionine. nih.gov Subsequently, the enzyme cystathionine γ-lyase (CSE) cleaves cystathionine to produce cysteine, ammonia, and α-ketobutyrate. nih.gov The regulation of this pathway is tightly controlled; for instance, S-adenosylmethionine allosterically activates cystathionine β-synthase, thereby channeling excess sulfur from methionine towards cysteine synthesis when methionine levels are high. ucd.ie In mammalian liver, it is estimated that approximately half of the cysteine found in glutathione (B108866) originates from methionine via this pathway. ucd.ie
The formation of S-conjugates can be seen as a diversion of cysteine from its other metabolic roles, such as protein synthesis and the production of other sulfur-containing molecules like glutathione. nih.gov
Alternative Cysteine Biosynthesis Routes
Besides the transsulfuration pathway, cysteine can be synthesized through other routes, particularly in microorganisms and plants. In many bacteria and plants, cysteine is synthesized from serine in a two-step process. mdpi.com First, serine is acetylated to O-acetyl-L-serine (OAS) by the enzyme serine O-acetyltransferase. mdpi.com Then, O-acetyl-L-serine sulfhydrylase catalyzes the reaction of OAS with sulfide (B99878) to produce L-cysteine. mdpi.commdpi.com
In some bacteria, such as Pseudomonas aeruginosa, the acceptor molecule for the sulfide is O-succinylhomoserine, which leads to the formation of homocysteine. oup.com Furthermore, some organisms can assimilate sulfur from alternative sources like thiosulfate, which can be a more energy-efficient source of sulfur than sulfate (B86663). mdpi.com The existence of these alternative pathways highlights the metabolic flexibility that organisms have to ensure a sufficient supply of cysteine, which is essential for the formation of S-conjugates and other vital biomolecules.
Metabolic Transformations of this compound
Once formed, this compound can undergo various metabolic transformations, including degradation and further conjugation reactions. These processes are crucial for its biological activity and elimination from the body.
Enzymatic Degradation Mechanisms
The primary enzymatic pathway for the degradation of S-alkylcysteines, including this compound, involves the action of cysteine S-conjugate β-lyases (C-S lyases). nih.gov These pyridoxal (B1214274) 5'-phosphate-dependent enzymes catalyze a β-elimination reaction, breaking the carbon-sulfur bond. nih.gov This reaction yields pyruvate, ammonia, and a thiol, which in the case of this compound would be nonanethiol. nih.gov
Some S-alkylcysteines can be first acetylated to their corresponding mercapturates and then oxidized to a sulfoxide (B87167). acs.org An enzyme, CmoJ, found in soil bacteria, can then cleave this sulfoxide to a sulfenic acid. acs.org While this specific pathway has been detailed in bacteria for cysteine salvage, it illustrates the potential for enzymatic machinery to cleave the C-S bond in S-alkylated cysteines. acs.org
Another potential degradation pathway involves cysteine desulfhydrases, which are known to degrade L-cysteine. nih.gov While their primary substrate is cysteine, their activity towards S-alkylated derivatives like this compound could contribute to its breakdown.
Conjugation Reactions and Subsequent Metabolism
This compound itself can be a substrate for further conjugation reactions. A common metabolic fate for cysteine S-conjugates is N-acetylation, catalyzed by cysteine S-conjugate N-acetyltransferase, to form the corresponding mercapturic acid (N-acetyl-S-nonyl-cysteine). This reaction is a key step in the detoxification of many xenobiotics, preparing them for excretion.
The formation of S-conjugates often begins with the conjugation of an electrophilic compound with glutathione (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs). nih.gov The resulting glutathione conjugate is then sequentially cleaved by γ-glutamyltranspeptidase and a dipeptidase to yield the cysteine S-conjugate. This initial formation with glutathione is a critical step preceding the generation of this compound. dtic.mil
Role in Sulfur Metabolite Redistribution
The degradation of this compound releases a sulfur-containing fragment (nonanethiol), which can then enter the pool of sulfur metabolites. The sulfur atom can ultimately be oxidized to sulfate and excreted, or it can be reincorporated into other sulfur-containing compounds. nih.gov Cysteine itself is a precursor for important molecules such as glutathione, taurine, and hydrogen sulfide (H₂S). mdpi.comnih.gov Therefore, the metabolic flux through pathways involving this compound can impact the synthesis of these vital compounds. The regulation of enzymes involved in cysteine metabolism, such as cysteine dioxygenase, is crucial in determining whether cysteine is directed towards catabolism or the synthesis of other molecules. nih.gov
The table below summarizes the key enzymes involved in the biochemical pathways and metabolism of this compound.
| Enzyme | Pathway/Reaction | Function |
| Cystathionine β-synthase (CBS) | Transsulfuration Pathway | Catalyzes the condensation of homocysteine and serine to form cystathionine. nih.gov |
| Cystathionine γ-lyase (CSE) | Transsulfuration Pathway | Cleaves cystathionine to produce cysteine. nih.gov |
| Serine O-acetyltransferase | Alternative Cysteine Biosynthesis | Acetylates serine to form O-acetyl-L-serine. mdpi.com |
| O-acetyl-L-serine sulfhydrylase | Alternative Cysteine Biosynthesis | Reacts O-acetyl-L-serine with sulfide to produce L-cysteine. mdpi.commdpi.com |
| Cysteine S-conjugate β-lyase | Degradation | Catalyzes the β-elimination of S-alkylcysteines to yield pyruvate, ammonia, and a thiol. nih.gov |
| Cysteine S-conjugate N-acetyltransferase | Conjugation | N-acetylates cysteine S-conjugates to form mercapturic acids. |
| Glutathione S-transferase (GST) | Conjugation | Catalyzes the initial conjugation of electrophiles with glutathione. nih.gov |
| Cysteine Dioxygenase | Cysteine Catabolism | Oxidizes the thiol group of cysteine, directing it towards catabolism. nih.gov |
Cellular Homeostasis and Detoxification Mechanisms Involving Cysteine Metabolites
Cellular homeostasis of cysteine is tightly regulated to ensure a sufficient supply for its various functions while preventing the accumulation of this potentially toxic amino acid. acs.org The detoxification mechanisms involving cysteine metabolites are crucial for protecting cells from both endogenous and exogenous electrophilic stressors.
The mercapturic acid pathway is a cornerstone of this detoxification system. tandfonline.comnih.gov By conjugating electrophiles to glutathione and subsequently processing them to mercapturic acids, the cell effectively neutralizes and eliminates harmful substances. wikipedia.org this compound is an intermediate in this critical detoxification process. umn.edu
The key enzymes and steps in the primary metabolic pathway for S-alkyl-cysteines like this compound are summarized in the table below.
| Step | Enzyme | Substrate | Product | Cellular Location |
| 1 | Glutathione S-transferase (GST) | Electrophile + Glutathione | Glutathione S-conjugate | Cytosol, Mitochondria |
| 2 | γ-Glutamyltransferase (GGT) | Glutathione S-conjugate | Cysteinylglycine S-conjugate | Cell Membrane |
| 3 | Dipeptidase | Cysteinylglycine S-conjugate | Cysteine S-conjugate (e.g., this compound) | Cell Membrane |
| 4 | N-Acetyltransferase 8 (NAT8) | Cysteine S-conjugate + Acetyl-CoA | Mercapturic Acid (N-acetyl-cysteine S-conjugate) | Endoplasmic Reticulum |
This table outlines the principal steps of the mercapturic acid pathway, the major detoxification route for compounds leading to the formation of this compound.
Beyond the mercapturic acid pathway, other mechanisms contribute to cellular homeostasis and detoxification. Cysteine itself is a precursor to glutathione, the cell's primary non-protein antioxidant. Maintaining adequate glutathione levels is essential for mitigating oxidative stress.
The alternative metabolism of cysteine S-conjugates by β-lyases represents a more complex aspect of detoxification. While it can lead to the breakdown of the conjugate, the products can sometimes be more reactive than the parent compound, a process known as bioactivation. nih.govnih.gov The balance between N-acetylation and β-lyase-mediated cleavage can therefore be a critical determinant of the ultimate toxicological outcome of exposure to the parent electrophile.
The table below details the enzymes involved in the alternative β-lyase pathway for cysteine S-conjugates.
| Enzyme Family | Cofactor | Reaction | Potential Outcome |
| Cysteine-S-conjugate β-lyases | Pyridoxal 5'-phosphate (PLP) | Cleavage of the C-S bond to yield a thiol, pyruvate, and ammonia. nih.govnih.gov | Detoxification or Bioactivation (depending on the reactivity of the resulting thiol). nih.gov |
This table describes the alternative metabolic pathway for cysteine S-conjugates, which can lead to different biological effects compared to the mercapturic acid pathway.
Molecular Interactions and Cellular Mechanisms of S Nonyl Cysteine
Cellular Uptake and Transport Mechanisms
The entry of S-Nonyl-cysteine into cells is a multifaceted process involving several pathways. The physicochemical properties endowed by its nonyl group and cysteine moiety allow it to traverse the cell membrane through both energy-dependent and independent mechanisms.
While direct evidence for this compound is limited, the uptake of similar modified molecules often involves energy-dependent processes like endocytosis. nih.govfu-berlin.de These pathways are crucial for the internalization of larger molecules and complexes. fu-berlin.de The process of endocytosis can be broadly categorized into several types, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.gov Clathrin-mediated endocytosis is a receptor-driven process that results in the formation of vesicles coated with the protein clathrin. nih.gov Macropinocytosis, another form of endocytosis, involves the formation of large vesicles and is dependent on the cell's actin filament network. nih.gov The specific endocytic pathway utilized can depend on various factors, including the cell type and the concentration of the substance being transported. nih.gov For arginine-rich cell-penetrating peptides, endocytosis is a primary route of entry, a process that is notably inhibited at lower temperatures or when cellular ATP is depleted. nih.gov
This compound can also enter cells through direct translocation across the plasma membrane, a process that does not require cellular energy. nih.govnih.gov A significant mechanism in this context is thiol-mediated uptake, which relies on the chemical reactivity of the thiol group in the cysteine portion of the molecule. nih.govbiorxiv.org This process involves a dynamic covalent exchange, specifically thiol-disulfide exchange, between this compound and thiol groups present on the cell surface, such as those on membrane proteins. nih.govchemrxiv.org This interaction can facilitate the molecule's passage into the cell. nih.govbiorxiv.org The presence of free thiol groups on the surface of certain cells, particularly cancer cells, can enhance this uptake mechanism. biorxiv.org Thiol-mediated uptake is not a single pathway but can be coupled to different internalization routes, including direct translocation and endocytosis. nih.gov
The transport of cysteine and its derivatives is essential for numerous cellular functions. nih.gov In some systems, cysteine transport is facilitated and dependent on concentration gradients and the pH difference across the membrane. nih.gov For instance, in plant mitochondria, multiple mechanisms are responsible for cysteine transport. nih.gov
The molecular structure of this compound is a key determinant of its ability to permeate cell membranes. The nine-carbon nonyl group imparts a significant hydrophobic character to the molecule, which can facilitate its interaction with the lipid bilayer of the cell membrane. This hydrophobicity is crucial for its ability to be targeted to cellular membranes. ahajournals.org
The cysteine moiety, on the other hand, provides a reactive thiol group that can engage in specific interactions, as seen in thiol-mediated uptake. The balance between the hydrophobic nonyl chain and the more polar cysteine headgroup influences how the molecule partitions between the aqueous extracellular environment and the lipid membrane, ultimately affecting its permeation efficiency. The conformation of the molecule, which can be influenced by its local environment, also plays a role in its transport across the membrane. lu.se
Direct Translocation and Thiol-Mediated Uptake
Protein Interaction Dynamics
Once inside the cell, this compound can interact with a variety of proteins, primarily through its reactive thiol group. These interactions can be transient or can lead to stable covalent modifications, altering the structure and function of the target proteins.
The thiol group of the cysteine residue in this compound is a nucleophile that can react with electrophilic sites on proteins, leading to covalent modifications. mun.ca Such modifications are a common mechanism for regulating protein activity and are exploited in the design of certain drugs. mun.caescholarship.org The reactivity of a cysteine thiol is influenced by its local environment within the protein structure. mun.ca While many covalent inhibitors target catalytic cysteine residues, modifications of non-catalytic cysteines are also a significant area of research for achieving selective protein targeting. escholarship.orgescholarship.org
The covalent binding of a molecule like this compound to a target protein often follows a two-step process: an initial, reversible non-covalent binding event, followed by the formation of an irreversible covalent bond. tandfonline.com
A primary mechanism of covalent interaction for this compound is through thiol-disulfide exchange reactions. nih.govuwaterloo.cawikipedia.org In this process, the thiolate form of this compound attacks a disulfide bond within a protein, leading to the formation of a new, mixed disulfide bond between the this compound molecule and one of the original cysteine residues of the protein. wikipedia.org This reaction is reversible and is a fundamental process in protein folding and the regulation of protein function. nih.govwikipedia.orgnih.gov
The formation of disulfide bonds is critical for the stability of many secreted and membrane-associated proteins. wikipedia.orgnih.gov These reactions are often catalyzed by enzymes such as protein disulfide isomerases. nih.gov The process of thiol-disulfide exchange is pH-dependent, as it requires the thiol to be in its deprotonated, thiolate form to act as an effective nucleophile. wikipedia.org
The table below summarizes the key molecular interactions of this compound discussed in this article.
| Interaction Type | Description | Key Molecular Feature of this compound | Cellular Consequence |
| Energy-Dependent Endocytosis | Uptake into the cell via vesicles, requiring cellular energy (ATP). | Overall molecular size and properties. | Internalization into endosomes/lysosomes. |
| Direct Translocation | Passive movement across the cell membrane without energy expenditure. | Hydrophobic nonyl chain facilitating lipid bilayer interaction. | Direct entry into the cytoplasm. |
| Thiol-Mediated Uptake | Uptake facilitated by reactions with cell-surface thiols. | Reactive thiol group of the cysteine moiety. | Enhanced cellular entry, particularly in cells with high surface thiol expression. |
| Covalent Modification | Formation of a stable covalent bond with target proteins. | Nucleophilic thiol group. | Alteration of protein structure and function. |
| Disulfide Bond Exchange | Reaction with a protein disulfide bond to form a new mixed disulfide. | Thiol/thiolate group. | Rearrangement of disulfide bonds, impacting protein stability and activity. |
S-Nitrosylation and S-Glutathionylation
Non-Covalent Interactions with Biomolecules
The chemical structure of this compound dictates its non-covalent interactions. The molecule is amphipathic, possessing both polar and nonpolar regions.
Hydrogen Bonding: The amino acid portion of this compound, containing the α-amino group (-NH₃⁺) and the carboxyl group (-COO⁻) at physiological pH, can participate in hydrogen bonding with water and the residues of biomolecules like proteins. mdpi.com
Hydrophobic Interactions: The most prominent feature of this compound is its long, nine-carbon alkyl (nonyl) chain. This chain is nonpolar and therefore hydrophobic. libretexts.org In aqueous environments, this hydrophobic tail will preferentially interact with other nonpolar structures, such as the hydrophobic pockets of proteins or lipid membranes, to minimize its contact with water. libretexts.orggoogle.comcambridge.org The strength of hydrophobic interactions generally increases with the length of the carbon chain. libretexts.org
These dual characteristics allow this compound to act as a molecular bridge, with its polar end interacting with hydrophilic regions and its nonpolar tail anchoring into hydrophobic domains.
The binding of a ligand like this compound can significantly impact the three-dimensional structure and stability of a protein. The introduction of an alkyl group into a protein's binding site can disrupt or form new non-covalent interactions, leading to conformational changes. creative-proteomics.com
When this compound binds to a protein, its nonyl chain can occupy a hydrophobic pocket. This interaction can induce a conformational shift in the protein, potentially altering the protein's activity or its ability to interact with other molecules. mdpi.comnih.gov For example, the binding of ligands to enzymes like Glutathione (B108866) S-transferase P can influence their catalytic activity and regulatory functions. nih.govnih.gov The stability of the protein may be enhanced if the binding event buries hydrophobic surfaces and satisfies favorable interactions, or it could be destabilized if it forces an unfavorable conformation.
Hydrogen Bonding and Hydrophobic Interactions
Modulation of Cellular Signaling Pathways
Redox-Sensitive Signaling Events
Redox-sensitive signaling pathways are controlled by the oxidative state of the cell, often through the reversible oxidation of cysteine residues on key regulatory proteins. ahajournals.orgnih.gov These modifications act as "redox switches" that can turn protein functions on or off. ahajournals.orgahajournals.org
This compound can modulate these pathways not by acting as a redox switch itself, but by interacting with proteins that are central hubs in redox regulation. The primary known target of this compound is Glutathione S-transferase P (GSTP). drugbank.com
GSTP plays a crucial role in cellular defense against oxidative stress and is involved in the regulation of redox-dependent signaling. nih.govnih.gov It participates in the maintenance of cellular redox homeostasis and can regulate stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) pathway. nih.govmdpi.com
By binding to GSTP, this compound can act as a modulator of its function. This interaction may inhibit or alter GSTP's catalytic activity or its protein-protein interactions. nih.govplos.org For example, GSTP is known to bind to and inhibit JNK; if this compound binding affects this interaction, it would consequently modulate the downstream signaling cascade. mdpi.com Therefore, this compound has the potential to influence redox-sensitive events, not by direct participation in redox reactions, but through its interaction with key regulatory proteins like GSTP.
Data Tables
Table 1: Properties and Interactions of this compound This table is interactive. Click on the headers to sort.
| Feature | Description | Relevant Interaction Type(s) | Potential Biological Consequence |
|---|---|---|---|
| Chemical Structure | L-cysteine with a nine-carbon alkyl chain attached to the sulfur atom. | Covalent (S-alkylation) | Blocks further covalent modification at the sulfur (e.g., S-nitrosylation, S-glutathionylation). |
| Amphipathicity | Contains a polar amino acid head and a nonpolar nonyl tail. | Hydrogen Bonding, Hydrophobic Interactions | Facilitates binding to proteins with corresponding polar and hydrophobic regions. |
| Known Protein Target | Glutathione S-transferase P (GSTP). drugbank.com | Non-Covalent (Ligand Binding) | Modulation of GSTP's role in detoxification and redox-sensitive signaling pathways. nih.govnih.gov |
| Hydrophobic Moiety | Nonyl (C₉H₁₉) group. | Hydrophobic Interactions | Drives insertion into hydrophobic pockets of proteins or lipid bilayers. libretexts.orgnih.gov |
| Polar Moiety | Amino acid backbone (α-amino and carboxyl groups). | Hydrogen Bonding, Electrostatic Interactions | Interacts with polar residues in protein binding sites. mdpi.com |
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| L-cysteine |
| Glutathione (GSH) |
| Nitric Oxide (NO) |
| Hydrogen Sulfide (B99878) (H₂S) |
| S-alkyl-L-cysteine |
| S-alkyl-L-cysteine S-oxide |
| Glutathione S-transferase Pi (GSTP) |
Influence on Enzyme Activity and Protein Function
This compound, as a member of the S-alkyl-cysteine family, is recognized as a substrate for specific enzymes and can influence the function of various proteins through direct interaction. A notable interaction is with Glutathione S-transferase Pi 1 (GSTP1), a versatile enzyme involved in cellular detoxification and signaling. spandidos-publications.comnih.govnih.gov
The interaction with GSTP1 is a key aspect of this compound's cellular activity. GSTP1 catalyzes the conjugation of reduced glutathione (GSH) to a wide array of hydrophobic electrophilic compounds. drugbank.com The binding of this compound to GSTP1 can modulate its catalytic function and its ability to interact with other proteins, thereby affecting downstream signaling pathways. nih.govresearchgate.net GSTs, including GSTP1, are known to interact with and regulate the activity of several kinases involved in cell proliferation and apoptosis, such as c-Jun N-terminal kinase (JNK) and apoptosis signal-regulating kinase 1 (ASK1). nih.govresearchgate.net GSTP1 typically acts as a negative regulator of the MAPK signaling pathway by directly binding to JNK and preventing its activation. nih.govmdpi.com
The influence of S-alkyl-cysteines extends to enzymes known as C-S lyases, which are capable of cleaving the carbon-sulfur bond in these molecules. nih.gov This enzymatic action results in the production of a thiol, ammonia, and pyruvate. researchgate.net While direct studies on this compound are limited, the broad substrate specificity of some C-S lyases suggests that this compound could be a substrate for these enzymes, potentially impacting metabolic pathways where thiols and their derivatives are significant. nih.gov
The modification of cysteine residues within proteins, such as S-glutathionylation, is a critical post-translational modification that regulates protein function. thebiogrid.org GSTP1 can facilitate the S-glutathionylation of specific proteins, a process that can be influenced by the presence of its ligands. nih.govthebiogrid.org Therefore, the interaction of this compound with GSTP1 may indirectly affect the function of other proteins by modulating their S-glutathionylation status.
Table 1: Influence of this compound on Enzyme and Protein Function
| Target Protein/Enzyme | Interaction/Effect | Potential Functional Consequence |
| Glutathione S-transferase P1 (GSTP1) | Binding to the enzyme | Modulation of GSTP1's catalytic activity and its interaction with other signaling proteins. nih.govnih.govresearchgate.net |
| c-Jun N-terminal Kinase (JNK) | Indirect, via GSTP1 | Potential inhibition of JNK activation, affecting apoptosis and proliferation pathways. nih.govmdpi.com |
| Apoptosis Signal-regulating Kinase 1 (ASK1) | Indirect, via GSTP1 | Potential suppression of ASK1-mediated signaling cascades. nih.gov |
| C-S Lyases | Potential substrate | Cleavage of the C-S bond, leading to the formation of nonyl-thiol, ammonia, and pyruvate. nih.govresearchgate.net |
| Various Cellular Proteins | Indirect, via GSTP1-mediated S-glutathionylation | Alteration of protein function through post-translational modification. nih.govthebiogrid.org |
Regulation of Gene Expression
The influence of this compound on gene expression is likely mediated through its interaction with signaling molecules that control the activity of transcription factors. The regulation of the GSTP1 gene itself provides a framework for understanding how this compound might exert its effects. The promoter region of the GSTP1 gene contains binding sites for several key transcription factors, including Activator Protein-1 (AP-1), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Nuclear factor erythroid 2-related factor 2 (Nrf2). researchgate.net
The interaction of this compound with GSTP1 can influence signaling pathways that converge on these transcription factors. For instance, GSTP1 is a known negative regulator of the JNK pathway, which in turn can activate the transcription factor AP-1. nih.govmdpi.com By modulating GSTP1's inhibitory effect on JNK, this compound could indirectly influence the expression of AP-1 target genes.
Furthermore, GSTP1 has been shown to interact with Tumor necrosis factor receptor-associated factor 2 (TRAF2), a key component in the NF-κB signaling pathway. nih.govmdpi.com This interaction can block the activation of NF-κB. mdpi.com NF-κB is a critical regulator of genes involved in inflammation, immunity, and cell survival. nih.govmdpi.com The expression of the GSTP1 gene itself is regulated by NF-κB, indicating a feedback loop. nih.gov Therefore, by binding to GSTP1, this compound could participate in the modulation of NF-κB-dependent gene expression.
The Nrf2 antioxidant response pathway is another significant target. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, including GSTs. nih.gov Under basal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). pnas.org Certain S-alkyl-cysteine derivatives, such as S-allyl cysteine, have been demonstrated to activate the Nrf2 pathway, leading to the upregulation of its target genes. nih.gov This activation can occur through the modification of reactive cysteine residues on Keap1, which leads to the release and nuclear translocation of Nrf2. pnas.org Given its structure, this compound may also have the potential to influence this pathway, thereby regulating the expression of cytoprotective genes. Some studies on other S-carboxyalkylcysteines have shown an activation of the Nrf2 pathway. mdpi.com
Table 2: Potential Regulatory Effects of this compound on Gene Expression Pathways
| Pathway/Transcription Factor | Potential Mechanism of Action | Downstream Genes Affected |
| AP-1 Signaling | Indirect modulation via the GSTP1-JNK axis. nih.govmdpi.com | Genes involved in cell proliferation, differentiation, and apoptosis. |
| NF-κB Signaling | Indirect modulation via the GSTP1-TRAF2 interaction. nih.govmdpi.com | Genes regulating inflammation, immune responses, and cell survival. nih.govmdpi.com |
| Nrf2 Pathway | Potential direct or indirect activation, similar to other S-alkyl-cysteines. nih.govmdpi.com | Antioxidant and detoxification enzymes, including GSTs. |
| GSTP1 Gene Expression | Potential feedback regulation through modulation of AP-1, NF-κB, and Nrf2 activity. researchgate.netnih.gov | Glutathione S-transferase Pi 1. |
Structure Activity Relationship Sar Studies of S Nonyl Cysteine Derivatives
Impact of Alkyl Chain Length on Biological Activity
The length of the S-alkyl chain is a critical determinant of the biological activity in S-alkyl-cysteine derivatives. Research indicates that lipophilicity, which increases with the length of the alkyl chain, plays a significant role in how these compounds interact with biological systems, particularly their ability to permeate the lipid-rich cell walls of microorganisms or interact with hydrophobic pockets in enzymes. mdpi.com
Studies on a homologous series of S-alkylcysteine chloromethyl ketone derivatives have demonstrated the effect of alkyl chain length on antileukemic activity. In this series, which ranged from S-pentyl to S-dodecyl cysteine derivatives, a clear relationship between chain length and cytotoxicity was observed. nih.gov While S-hexyl-cysteine chloromethyl ketone showed potent activity against T-lineage leukemia cells (IC50 = 0.7 µM), the optimal activity against B-lineage leukemia cells was found with longer chains, specifically the S-undecyl (IC50 = 1.7 µM) and S-dodecyl (IC50 = 2.0 µM) derivatives. nih.gov This suggests that for certain biological targets, a longer alkyl chain, such as the nonyl group, is favorable for activity. This phenomenon, often described as the "cut-off effect," posits that biological activity increases with alkyl chain length up to an optimal point, after which it may decrease. academie-sciences.frrsc.org This threshold is often observed to be between 8 and 14 carbon atoms. academie-sciences.fr
In the context of neuroprotective effects, studies on side-chain-modified S-allyl-L-cysteine (SAC) derivatives, such as S-ethyl-L-cysteine (SEC) and S-propyl-L-cysteine (SPC), have shown that even small changes in the alkyl group can influence potency. nih.govspandidos-publications.com While these studies focus on shorter chains, they establish the principle that the nature of the alkyl substituent directly modulates biological response. nih.gov Similarly, in studies of N-alkyl nitrobenzamides, derivatives with intermediate lipophilicity, corresponding to N-alkyl chains of six to ten carbons, exhibited the best antimycobacterial activities. mdpi.com
The following table summarizes the effect of S-alkyl chain length on the anti-leukemic activity of cysteine chloromethyl ketone derivatives.
| Compound | Alkyl Chain Length | Cell Line | IC50 (µM) |
| S-Hexyl-cysteine chloromethyl ketone | C6 | T-lineage | 0.7 |
| S-Undecyl-cysteine chloromethyl ketone | C11 | B-lineage | 1.7 |
| S-Dodecyl-cysteine chloromethyl ketone | C12 | B-lineage | 2.0 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2000. nih.gov
Influence of Stereochemistry on Molecular Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental factor governing molecular interactions and biological activity. S-Nonyl-cysteine possesses a chiral center at the α-carbon of the cysteine residue, meaning it can exist as two non-superimposable mirror images, or enantiomers: S-(Nonyl)-L-cysteine and S-(Nonyl)-D-cysteine. The "L" and "D" designations refer to the configuration of the cysteine backbone, which is distinct from the "S" in the compound's name that indicates the attachment to the sulfur atom.
Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity, meaning they interact preferentially with one enantiomer over the other. researchgate.net For instance, S-1-propenyl-L-cysteine (S1PC) is a stereoisomer of S-allyl-L-cysteine (SAC), and despite their structural similarity, their biological and pharmacological properties can differ. mdpi.com The synthesis of such compounds often requires stereoselective methods to obtain the desired isomer in high purity. mdpi.com
In a broader context, studies on various bioactive molecules have demonstrated that enantiomers can have significantly different binding affinities and biological effects. For example, a comparative molecular docking study of anti-prostate cancer agents showed that R-stereoisomers had better binding affinity to the androgen receptor than their S-stereoisomer counterparts. researchgate.net This highlights that the specific spatial arrangement of functional groups is critical for optimal interaction with a biological target. While direct comparative studies on the enantiomers of this compound are not extensively documented in the reviewed literature, the established principles of stereochemistry in pharmacology strongly suggest that the L-enantiomer, being the naturally occurring form for amino acids in proteins, is more likely to be the biologically active isomer for interactions with most endogenous enzymes and receptors.
Modification of Terminal Groups and their Functional Implications
The terminal amino (-NH2) and carboxyl (-COOH) groups of this compound are key functional moieties that can be chemically modified to alter the compound's physicochemical properties and biological activity. These modifications can influence factors such as solubility, stability, and ability to cross cell membranes.
The thiol group of cysteine is susceptible to various post-translational modifications (PTMs), including oxidation to form sulfoxides or sulfones, S-nitrosylation, and S-glutathionylation. nih.govmdpi.com The oxidation of the sulfur atom in S-alkyl-cysteine derivatives, for instance, can significantly impact their biological profile. Gas-phase oxidation of S-alkyl cysteine residues to a sulfoxide (B87167) functionality has been demonstrated as a method to study these modifications. researchgate.netnih.gov In a study on S-(2-carboxyethyl)-l-cysteine (β-CEC), the compound and its sulfoxide (β-CECO) showed different activities; while both activated the antioxidant Nrf2 pathway, only β-CEC induced amino acid stress signaling. nih.gov This indicates that oxidation of the sulfur atom is a critical functional modification.
Esterification of the carboxyl group is another common modification. For example, hybrids of S-allyl-cysteine methyl, ethyl, and propyl esters with non-steroidal anti-inflammatory drugs (NSAIDs) have been synthesized. nih.gov SAR analysis of these hybrids revealed that the length of the ester alkyl chain influenced anticancer activity, with ethyl esters often showing the best results. nih.gov This suggests that modifying the carboxyl terminus of this compound to its methyl, ethyl, or other ester forms could modulate its activity and pharmacokinetic properties.
Furthermore, the amino group can be acylated or incorporated into larger structures. The synthesis of N-substituted maleimides, for instance, creates a new class of derivatives with specific inhibitory activities. ucl.ac.be These modifications highlight the versatility of the cysteine scaffold in generating diverse chemical entities with tailored functional implications.
Computational and Predictive SAR Models
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for understanding and predicting the biological activity of compounds like this compound. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netresearchgate.net These models use molecular descriptors—numerical values that encode the physicochemical properties of a molecule—to predict the activity of new or untested compounds. nih.govshd-pub.org.rs
For S-alkylcysteine derivatives, QSAR studies have been employed to predict their antileukemic activity. nih.govnih.gov In one study, a set of 28 S-alkylcysteine ketone derivatives was analyzed. The most significant properties for explaining the antileukemic activities were found to be the distribution coefficient (ACD logD), surface tension, and the number of violations of Lipinski's rule of five. nih.gov Such models can guide the design of new derivatives with improved potency. The analysis of homologous series within this dataset showed that linear fits of antileukemic activity were good, reinforcing the predictive power of the models. nih.gov
These computational approaches are not limited to predicting activity but can also provide insights into the mechanism of action. mdpi.com For example, docking studies can simulate how a molecule like this compound might bind to the active site of a target enzyme. mdpi.com By correlating these computational predictions with experimental data, researchers can build robust SAR models that accelerate the drug discovery process, allowing for the rational design of more effective this compound derivatives. shd-pub.org.rs
Analytical Methodologies for S Nonyl Cysteine Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of S-Nonyl-cysteine, providing the necessary separation from other components in a mixture prior to detection and quantification. nih.gov The choice of chromatographic method is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a principal technique used to separate, identify, and quantify components in a mixture. acs.org For a molecule like this compound, which possesses both a long hydrophobic alkyl chain and a polar amino acid moiety, Reversed-Phase HPLC (RP-HPLC) is the most widely applied method. semanticscholar.orgrjptonline.org In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar. Compounds are separated based on their hydrophobicity; this compound, with its significant non-polar character from the nonyl group, would be well-retained and separated from more polar analytes. chromatographyonline.com
The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape and control the ionization state of the amino and carboxylic acid groups. chromatographyonline.com For separating amino acids, which can be challenging to retain on standard RP columns, ion-pairing agents like sodium 1-heptanesulfonate may be added to the mobile phase to form a neutral ion pair with the charged analyte, thereby increasing its retention on the non-polar stationary phase. nih.govresearchgate.net
A significant challenge in the HPLC analysis of this compound is its lack of a strong native chromophore, making detection by standard UV-Vis detectors at typical wavelengths (e.g., 210-280 nm) less sensitive and prone to interference. mdpi.com To overcome this, pre-column or post-column derivatization is often employed. xjtu.edu.cn Thiol-specific derivatizing agents that introduce a UV-active or fluorescent tag are used to enhance detection sensitivity and selectivity. akjournals.com Common reagents include dansyl chloride and o-phthalaldehyde (B127526) (OPA), the latter of which reacts with the primary amine in the presence of a thiol to form a detectable product. researchgate.net
| Parameter | Typical Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. nih.gov |
| Mobile Phase | Gradient of Acetonitrile and Water/Buffer | Elution of analytes with varying polarities. |
| Buffer/Additive | 0.1% Phosphoric Acid or Formic Acid | Suppresses ionization for better peak shape. chromatographyonline.com |
| Ion-Pairing Agent | Sodium 1-heptanesulfonate (optional) | Increases retention of polar amino acids. nih.gov |
| Detection | UV at 210-254 nm (low sensitivity) | General detection. nih.gov |
| Derivatization | Pre-column with Dansyl Chloride or OPA | Enhances detection by UV or fluorescence. researchgate.net |
Table 1: Representative HPLC Parameters for S-Alkyl-cysteine Analysis. This interactive table summarizes common starting conditions for developing an HPLC method for this compound, based on established methods for similar compounds.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the analysis of this compound. wikipedia.org This approach combines the powerful separation capabilities of HPLC with the mass analysis and structural elucidation power of mass spectrometry. researchgate.net A key advantage of LC-MS/MS is that it can often circumvent the need for chemical derivatization, as the mass spectrometer can detect the analyte based on its specific mass-to-charge ratio (m/z).
In a typical LC-MS/MS workflow, the sample is first separated by RP-HPLC. The eluent from the column is directed into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates charged gas-phase ions of the analyte. The mass spectrometer then separates these ions based on their m/z. For quantitative analysis, the system is often operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves selecting the specific precursor ion of this compound in the first mass analyzer, fragmenting it in a collision cell, and then monitoring for a specific, characteristic fragment ion in the second mass analyzer. This process provides exceptional selectivity and reduces chemical noise.
The fragmentation pattern (tandem mass spectrum) is crucial for structural confirmation. For S-alkyl-cysteines, characteristic fragmentation includes cleavage of the carbon-sulfur bond and losses from the cysteine backbone, such as water, ammonia, and carbon monoxide. nih.govmdpi.com The fragmentation of protonated this compound would be expected to yield specific product ions that confirm the presence of both the nonyl group and the cysteine moiety. mdpi.comresearchgate.net
| Precursor Ion (m/z) [M+H]⁺ | Proposed Fragment Ion (m/z) | Neutral Loss | Description |
| 262.16 | 244.15 | H₂O | Loss of water from the carboxylic acid group. |
| 262.16 | 216.15 | H₂O + CO | Subsequent loss of carbon monoxide. |
| 262.16 | 135.13 | C₅H₁₀O₂N | Cleavage of the C-S bond, retaining the protonated nonyl-thio group. |
| 262.16 | 128.10 | C₉H₁₈ | Loss of the nonene from the alkyl chain. |
| 262.16 | 88.04 | C₉H₁₈ + C₂H₂O | Loss of nonene and ketene (B1206846) from the cysteine backbone. mdpi.com |
Table 2: Predicted LC-MS/MS Fragmentation of this compound. This interactive table outlines potential fragmentation pathways for protonated this compound, which are critical for its identification and quantification using MRM methods.
High-Performance Liquid Chromatography (HPLC)
Spectroscopic and Spectrometric Approaches
Spectroscopic and spectrometric methods provide alternative or complementary routes for the detection and characterization of this compound. These techniques can be used as standalone assays or, more commonly, as detection systems coupled with chromatographic separation.
Fluorescence-based methods are renowned for their exceptional sensitivity and are particularly useful for detecting this compound at low concentrations following HPLC separation. researchgate.net Since this compound is not natively fluorescent, these methods require derivatization with a fluorogenic reagent that specifically reacts with its thiol or amine group to yield a highly fluorescent product. acs.org
Several classes of fluorescent probes are available for thiol derivatization. Reagents such as 4-Fluoro-7-sulfobenzofurazan, ammonium (B1175870) salt (SBD-F) react with sulfhydryl groups to produce stable, highly fluorescent adducts that can be detected with high sensitivity. dojindo.com Another common reagent is monobromobimane (B13751) (mBBr), which alkylates the thiol group to form a fluorescent derivative. nih.gov Naphthalimide-based probes have also been developed; they undergo a reaction with the thiol group, leading to a significant "turn-on" fluorescence response. sioc-journal.cn The choice of probe depends on factors like reaction kinetics, stability of the derivative, and the specific excitation and emission wavelengths required for the available detection equipment. These methods can achieve detection limits in the nanomolar or even picomolar range. dojindo.commdpi.comrsc.org
| Fluorescent Probe | Target Group | Reaction Principle | Excitation λ (nm) | Emission λ (nm) |
| SBD-F | Thiol (Sulfhydryl) | Nucleophilic Aromatic Substitution | ~385 | ~515 |
| Monobromobimane (mBBr) | Thiol (Sulfhydryl) | Alkylation | ~380 | ~480 |
| Naphthalimide-Acrylate | Thiol (Sulfhydryl) | Michael Addition / Cyclization | ~440 | ~550 |
| o-Phthalaldehyde (OPA) | Primary Amine (+ Thiol) | Formation of Isoindole | ~340 | ~450 |
Table 3: Examples of Fluorescence-Based Detection Probes for this compound. This interactive table details common fluorogenic reagents, their reaction mechanisms, and spectral properties, which are applicable for the sensitive detection of this compound.
Electrochemical and colorimetric assays offer rapid and often simpler alternatives to chromatographic methods for the detection of thiols, though they may have lower specificity when used on complex mixtures without prior separation. uky.edu
Colorimetric assays are based on a visually observable color change. aatbio.com A widely studied approach for thiol detection involves the use of gold nanoparticles (AuNPs). acs.org In their dispersed state, AuNPs have a characteristic red color. The thiol group of this compound can bind to the surface of the AuNPs, disrupting the stabilizing layer and causing the nanoparticles to aggregate. This aggregation leads to a distinct color change from red to blue, which can be quantified using a simple UV-Vis spectrophotometer. nih.gov While convenient, this method can be susceptible to interference from other thiol-containing compounds in the sample. cellbiolabs.com
Electrochemical assays rely on the direct oxidation of the thiol group of this compound at the surface of an electrode. nih.gov By applying a potential, the thiol is oxidized, generating an electrical current that is proportional to its concentration. To improve sensitivity and selectivity, the electrode surface is often chemically modified with materials like metal nanoparticles (e.g., gold, silver), conductive polymers, or specific enzymes that catalyze the oxidation reaction. acs.org These sensors can provide real-time measurements and are amenable to miniaturization for portable device applications. However, like colorimetric assays, they can be affected by other electroactive species present in the sample matrix. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of this compound. nih.govacs.org Unlike other methods, NMR provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, such as ¹H and ¹³C, within the molecule. organicchemistrydata.org This technique is essential for confirming the identity of a synthesized standard or for characterizing unknown but related compounds.
One-dimensional (1D) ¹H NMR and ¹³C NMR spectra provide fundamental structural information. mdpi.com In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the cysteine backbone (α-CH and β-CH₂) and for the protons along the nonyl chain. The terminal methyl group (CH₃) of the nonyl chain would appear as a triplet, while the adjacent methylene (B1212753) group (S-CH₂) would appear as another triplet, coupled to the next CH₂ group. The remaining methylene groups of the chain would produce a complex multiplet. researchgate.netresearchgate.net
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. nih.govrsc.org For example, a COSY experiment would show correlations between adjacent protons, allowing for the entire nonyl chain and cysteine backbone to be traced. An HMBC experiment would show correlations between protons and carbons separated by two or three bonds, which is critical for confirming the S-alkylation site by showing a correlation between the S-CH₂ protons of the nonyl group and the β-carbon of the cysteine residue. nih.gov
| Atom Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Cysteine α-CH | ~3.8 - 4.2 | ~53 - 55 |
| Cysteine β-CH₂ | ~2.9 - 3.3 | ~32 - 34 |
| Cysteine COOH | (variable) | ~170 - 173 |
| Nonyl S-CH₂ | ~2.6 - 2.8 | ~31 - 33 |
| Nonyl (CH₂)₇ | ~1.2 - 1.6 | ~22 - 32 |
| Nonyl CH₃ | ~0.8 - 0.9 | ~14 |
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. This interactive table provides estimated chemical shift ranges for the key atoms in this compound, which are essential for its structural confirmation by NMR. researchgate.netresearchgate.net
Electrochemical and Colorimetric Assays
Proteomic Strategies for Identifying Cysteine Modifications
The identification of specific post-translational modifications (PTMs) on cysteine residues, such as S-nonylation, within a complex mixture of proteins presents a significant analytical challenge. mdpi.com Proteomics, the large-scale study of proteins, employs sophisticated mass spectrometry (MS)-based strategies to meet this challenge. acs.org These methods are essential because PTMs are often present at low levels and can be unstable, requiring highly sensitive and specific techniques for their detection and quantification. oup.com
Bottom-up proteomics is a predominant strategy where proteins are first enzymatically digested into smaller peptides. acs.orgoup.com These peptides are then separated, typically by liquid chromatography (LC), and analyzed by tandem mass spectrometry (MS/MS). mdpi.comacs.org To specifically analyze modified peptides, which are often less abundant than their unmodified counterparts, an enrichment step is crucial. oup.com This involves selectively capturing the peptides containing the modification of interest. mdpi.com For cysteine modifications, strategies often exploit the unique reactivity of the cysteine thiol group. nih.gov Methodologies generally fall into two categories: direct methods, which involve a reaction with the specific modification, and indirect methods, which typically involve the reduction of the modified cysteine to a free thiol, followed by chemical tagging and enrichment. portlandpress.com
Cysteine Reactive Tandem Mass Tag Switch Assay
The Cysteine Reactive Tandem Mass Tag (TMT) Switch Assay is a powerful indirect, chemical-tagging method used for the identification and quantification of reversible cysteine modifications. nih.gov This technique, often adapted from the biotin (B1667282) switch assay, is designed to specifically label cysteines that were originally modified. nih.govnih.gov The "switch" refers to the process of replacing the labile, native modification (like S-nonylation or the well-studied S-nitrosylation) with a stable, detectable tag. nih.gov
The general workflow involves three main stages:
Blocking: All free, unmodified cysteine thiols in a protein sample are first blocked with an alkylating agent, such as N-ethylmaleimide (NEM) or methyl methanethiosulfonate (B1239399) (MMTS), to prevent them from reacting in subsequent steps. nih.govresearchgate.net
Reduction: The specific post-translational modification of interest is selectively removed (reduced) to reveal a free thiol group. For instance, S-nitrosylated cysteines can be selectively reduced using ascorbate. nih.govsemanticscholar.org
Labeling: These newly exposed thiol groups are then irreversibly labeled with a cysteine-reactive tag. researchgate.net
In this assay, the tag is an isobaric mass tag, such as an iodoacetyl Tandem Mass Tag (iodoTMT). thermoscientific.com IodoTMT reagents irreversibly label the free sulfhydryl groups. thermofisher.com These tags consist of a reporter region, a balancer region, and a reactive group that binds to the cysteine. thermoscientific.com In a multiplexed experiment, samples from different conditions are labeled with different TMT reagents. While the total mass of the tagged peptides is identical (isobaric), fragmentation during MS/MS analysis releases reporter ions of unique masses, allowing for the relative quantification of the modified peptide across the different samples. thermoscientific.com An antibody against the TMT reagent can also be used for the specific enrichment of the labeled peptides before MS analysis, increasing the sensitivity of detection. thermoscientific.comthermofisher.com
| Step | Description | Common Reagents | Purpose |
|---|---|---|---|
| 1. Blocking | All unmodified cysteine residues with free thiols are irreversibly blocked. | N-ethylmaleimide (NEM), Iodoacetamide (B48618) (IAM) | To prevent labeling of cysteines that were not originally modified. nih.govresearchgate.net |
| 2. Reduction | The specific cysteine modification (e.g., S-nonylation, S-nitrosylation) is selectively removed to generate a free thiol. | Ascorbate, Dithiothreitol (DTT) | To expose the specific cysteine residue that was post-translationally modified. nih.govsemanticscholar.org |
| 3. Labeling | The newly generated free thiols are labeled with an isobaric mass tag. | Iodoacetyl Tandem Mass Tags (iodoTMT), Cysteine-reactive TMT (cysTMT) | To enable detection, quantification, and enrichment of the target peptides. thermoscientific.comthermofisher.com |
| 4. Analysis | Proteins are digested, and the labeled peptides are often enriched and then analyzed by LC-MS/MS. | Trypsin, Anti-TMT Antibody Resin | To identify the modified protein and the specific cysteine site, and to quantify its abundance. nih.govthermoscientific.com |
Organic Mercury Resin-Based Enrichment
Organic mercury resin-based enrichment is a direct chemoselective method for isolating proteins and peptides with certain cysteine modifications. semanticscholar.org The key principle of this technique is the high reactivity of organomercury compounds toward both reduced thiols and S-nitrosothiols, forming stable mercury-thiolate conjugates. semanticscholar.orgnih.gov This direct capture approach makes it a powerful tool for enriching these modified species from complex biological samples. portlandpress.com
The workflow for detecting a specific modification like S-nonylation (by analogy with S-nitrosylation) typically involves two main steps: the blocking of reduced thiols and the subsequent reaction with the organic mercury resin. nih.gov First, any cysteines with free thiol groups are blocked using an alkylating agent. This ensures that only the modified cysteines are available for capture. rsc.org Following the blocking step, the sample is passed through a column containing the organic mercury resin. nih.gov The resin directly and selectively reacts with and captures the proteins containing the modification of interest. semanticscholar.org
After extensive washing to remove non-specifically bound proteins, the enriched proteins can be analyzed in several ways. semanticscholar.org One common method involves on-column digestion of the captured proteins into peptides using an enzyme like trypsin. researchgate.net The bound peptides can then be released from the resin for analysis. A mild performic acid treatment can be used to cleave the mercury-thiol bond, which also oxidizes the cysteine to sulfonic acid, providing a clear mass shift for precise identification of the modification site by mass spectrometry. semanticscholar.orgrsc.orgresearchgate.net
| Step | Description | Purpose |
|---|---|---|
| 1. Blocking of Free Thiols | Unmodified cysteine residues in the protein sample are blocked with a suitable alkylating agent. | To ensure that only the specifically modified cysteines are captured by the resin. nih.govrsc.org |
| 2. Enrichment | The sample is incubated with the organic mercury resin, which covalently binds to the modified cysteine residues. | To selectively capture and concentrate the target proteins/peptides from the complex mixture. semanticscholar.orgnih.gov |
| 3. Washing | The resin is washed extensively to remove unbound and non-specifically bound proteins. | To increase the purity of the enriched sample and reduce background noise during analysis. semanticscholar.org |
| 4. Digestion (Optional) | The captured proteins are digested into peptides directly on the resin. | To facilitate a peptide-centric "bottom-up" proteomic analysis. researchgate.net |
| 5. Elution | The bound peptides or proteins are released from the resin, often using a reagent that cleaves the mercury-thiol bond. | To prepare the sample for mass spectrometry analysis. semanticscholar.orgresearchgate.net |
| 6. Mass Spectrometry | The eluted sample is analyzed by LC-MS/MS. | To identify the modified proteins and pinpoint the exact site of the cysteine modification. researchgate.net |
In Vitro and in Vivo Research Models for S Nonyl Cysteine Studies
Cellular Models for Investigating S-Nonyl-cysteine Effects
Cellular models are fundamental tools for dissecting the molecular pathways affected by this compound. These systems offer a controlled environment to study cellular responses, from proliferation to signaling cascades.
Primary cell cultures, derived directly from tissues, are valuable for studying the effects of compounds in a context that closely mimics the in vivo physiological state. mdpi.com These models are advantageous because they are generated from discrete tissue biopsies, allowing for the inclusion of experimental factors like age and sex, which is not possible with established cell lines. mdpi.com While fibroblasts are a commonly used cell type, primary cultures can be established from various tissues, including sinonasal epithelium, for specialized studies. mdpi.comnih.gov For instance, primary human sinonasal epithelial cell cultures have been used to model mucosal responses to topical therapies, retaining their primary phenotype with respect to ciliary function and inflammatory cytokine secretion. nih.gov The use of proteolytic enzymes to dissociate tissues into single cells is a common method for initiating these cultures. mdpi.com
Table 1: Examples of Primary Cell Culture Systems and Their Applications
| Cell Type | Tissue of Origin | Potential Research Application for this compound |
| Fibroblasts | Skin, Lung | Studying effects on wound healing, fibrosis, and aging. mdpi.com |
| Epithelial Cells | Sinonasal Mucosa | Investigating impacts on mucosal barrier function and inflammation. nih.gov |
| Neurons, Astrocytes | Brain | Examining neuroprotective or neurotoxic potential. cellectricon.com |
| Hepatocytes | Liver | Assessing effects on liver metabolism and toxicity. thermofisher.com |
| Endothelial Cells | Blood Vessels | Studying influences on vascular function and angiogenesis. thermofisher.comrsc.org |
Immortalized cell lines, which have an extended replicative capacity, offer a consistent and genetically homogeneous population of cells for reproducible research. creative-bioarray.com This characteristic makes them easier to culture and allows for the generation of large quantities of protein for biochemical analyses. creative-bioarray.com Immortalization can be achieved through the introduction of genes like SV40 large T-antigen and human telomerase reverse transcriptase (hTERT). researchgate.netnih.gov
Several immortalized cell lines are relevant for studying the effects of cysteine-containing compounds. For example, the human astrocyte cell line HASTR/ci35 was developed for its proliferative ability and expression of astrocyte markers, making it a useful tool for neuroinflammation and blood-brain barrier modeling studies. researchgate.net In cancer research, various immortalized cell lines derived from tumors are available and have been instrumental in screening for anti-cancer compounds. nih.gov For instance, studies have utilized cell lines like HepG2 and Tca8113 to investigate the cytotoxicity of selenium nanoparticles, a process influenced by cysteine derivatives. acs.org Furthermore, engineered cell systems, such as those with inducible expression of specific genes, allow for controlled investigation of a gene's function. biorxiv.org
Three-dimensional (3D) in vitro models, such as organoids and tubuloids, represent a significant advancement in cellular research, offering a more physiologically relevant environment compared to traditional 2D cell cultures. These models can be generated from human embryonic stem cells, induced pluripotent stem cells (iPSCs), or tissue-resident adult stem cells (ASCs). mdpi.com
Kidney organoids and tubuloids, for instance, are being used to model kidney development, disease, and for drug screening. mdpi.comfrontiersin.orgnih.govnih.govresearchgate.net Organoids derived from pluripotent stem cells can mimic nephrogenesis and contain various developing kidney cell types. nih.govnih.gov Tubuloids, derived from adult kidney tubular epithelial cells, can form long-term expandable cultures of mature kidney tubule epithelium. mdpi.comfrontiersin.orgnih.govresearchgate.net These systems have been successfully used to model hereditary and infectious diseases. nih.govresearchgate.net The development of such advanced models provides a powerful platform for investigating the effects of compounds like this compound on complex tissue-like structures. nih.gov
Table 2: Comparison of Advanced In Vitro Systems
| Model Type | Source Cells | Key Characteristics | Potential Application for this compound Studies |
| Organoids | Embryonic Stem Cells, iPSCs | Mimic organ development; contain multiple cell types. mdpi.comnih.gov | Modeling developmental effects and cell-cell interactions. |
| Tubuloids | Adult Stem Cells | Recapitulate adult tissue renewal; form specific epithelial structures. mdpi.comnih.gov | Investigating effects on mature tissue function and repair. |
| 3D Bioprinted Constructs | Various Cell Types with Biomaterials | Precise control over architecture and cell placement. nih.gov | Creating specific tissue models to study localized effects. |
Immortalized Cell Lines and Engineered Systems
Biophysical and Biochemical Assay Systems
A range of biophysical and biochemical assays are essential for characterizing the molecular interactions and functional consequences of this compound. These assays provide quantitative data on how the compound affects proteins and enzymatic processes.
Understanding how a compound affects protein folding and stability is crucial, as these properties are fundamental to protein function. pnas.org Disulfide bonds, formed between cysteine residues, play a significant role in stabilizing the three-dimensional structure of many proteins. creative-proteomics.comacs.org
Several techniques are available to assess protein stability. pnas.orgmdpi.com Fluorescence-based thermal shift assays, or differential scanning fluorimetry (DSF), can measure changes in protein melting temperature upon ligand binding. mdpi.com The N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide (CPM) assay utilizes a thiol-reactive dye that fluoresces upon reacting with cysteine residues exposed during protein unfolding, providing a measure of stability. biorxiv.org Pulse proteolysis, coupled with SDS-PAGE, can also be used to quantify the folded fraction of a protein as a function of a denaturant, allowing for the determination of folding free energy. pnas.orgnih.gov
Enzyme activity and binding assays are critical for determining the functional impact of this compound on specific protein targets. nih.gov These assays can reveal whether the compound acts as an inhibitor, activator, or does not affect enzyme function.
A variety of assay formats are available. For proteases, including cysteine proteases, fluorescently labeled substrates can be used to monitor enzymatic activity. chondrex.comstanford.edu For example, a fluorescent cysteine protease activity assay kit uses a specific substrate to measure enzyme activity in a short amount of time. chondrex.com Binding assays, such as those using surface plasmon resonance (SPR), provide real-time kinetic data on the interaction between a compound and its target protein. criver.com Inhibition constants (Ki) can be determined by measuring the effect of the compound on enzyme activity at various substrate concentrations. acs.org Furthermore, multi-omics approaches combining metabolomic and proteomic profiling with enzymatic assays can provide a comprehensive understanding of a compound's biological activity and metabolism within a cellular context.
Table 3: Common Biochemical and Biophysical Assays
| Assay Type | Principle | Information Gained | Relevance to this compound |
| Protein Stability | |||
| Differential Scanning Fluorimetry (DSF) | Measures changes in protein melting temperature. mdpi.com | Ligand binding, protein stability. mdpi.com | Assessing direct interaction and stabilization of target proteins. |
| CPM Assay | Thiol-reactive dye fluoresces upon binding to exposed cysteines during unfolding. biorxiv.org | Protein stability, unfolding kinetics. biorxiv.org | Determining effects on the stability of cysteine-containing proteins. |
| Pulse Proteolysis | Digestion of unfolded protein by a protease. pnas.orgnih.gov | Fraction of folded protein, folding free energy. pnas.orgnih.gov | Quantifying the impact on protein conformational equilibrium. |
| Enzyme Activity & Binding | |||
| Fluorescent Substrate Assays | Cleavage of a fluorogenic substrate by an enzyme. chondrex.comstanford.edu | Enzyme kinetics (Km, Vmax), inhibition/activation. stanford.edu | Measuring the direct effect on the catalytic activity of target enzymes. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to an immobilized target. criver.com | Binding affinity (Kd), kinetics (ka, kd). criver.com | Characterizing the binding interaction with specific protein targets. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | Binding affinity (Kd), stoichiometry, thermodynamics (ΔH, ΔS). | Providing a complete thermodynamic profile of the binding interaction. |
Cellular Response and Viability Assays (Mechanistic Focus)google.com
In vitro research models are pivotal for understanding the mechanistic underpinnings of this compound's biological activity. Studies have employed this compound as a stimulus to perturb cellular systems and observe the resulting effects on gene expression and cell viability. A key mechanistic approach involves the use of this compound in screening cells for specific responses by measuring differential gene expression between treated and untreated cell groups. This method is designed to test hypotheses about how external stimuli map to cellular response outcomes.
One described mechanism of action involves the perturbation of cell signaling through the disruption of molecular compositions at Genomic Signaling Centers (GSCs). These centers are regions of the genome that control gene expression levels through a combination of factors, including signaling proteins and chromatin modifications. By introducing a stimulus like this compound, researchers can modulate gene expression within these networks.
To quantify the impact on cell health and proliferation, viability assays are conducted. For instance, following treatment with compounds including this compound, a viability ATP assay has been used to assess the cellular response.
| Assay Type | Purpose | Compound Mentioned | Mechanistic Insight |
| Differential Gene Expression Screening | To identify changes in gene activity in response to a stimulus. | This compound | Elucidating effects on Genomic Signaling Networks (GSNs) and mapping cellular responses. |
| Viability ATP Assay | To measure cell viability as an indicator of cellular health post-treatment. | This compound | Quantifying the overall cellular response to the compound perturbation. |
Development of Chemical Probes and Tools for Mechanistic Elucidationnih.govclivechunglab.comannualreviews.org
To dissect the specific molecular interactions and functional roles of cysteine-containing molecules like this compound, the development of specialized chemical probes and tools is essential. These tools are fundamental to activity-based protein profiling (ABPP), a chemoproteomic strategy used to identify and characterize functional cysteine residues within the proteome. rsc.orgroyalsocietypublishing.org The goal is to create probes that covalently modify target cysteines, enabling their identification and functional analysis. rsc.org
Research in this area focuses on developing novel cysteine-reactive probes that offer improved reaction kinetics, enhanced selectivity, and greater biostability compared to conventional reagents like iodoacetamide-alkyne (IAA). rsc.org Probes that can capture a broader and different population of cysteines are valuable as they expand the pool of "ligandable" sites, facilitating the discovery of new therapeutic targets. rsc.org The development of such tools allows for the covalent tagging of proteins associated with specific biological processes, such as redox signaling, enabling their identification through mass spectrometry and other proteomic techniques. rsc.org
Site-Selective Bioconjugation Reagentsnih.govnih.govclivechunglab.com
Site-selective bioconjugation allows for the precise chemical modification of proteins, a critical capability for both research and therapeutic development. Cysteine is an ideal target for such modifications due to its relatively low natural abundance and the high nucleophilicity of its deprotonated thiolate side chain. nih.govnih.gov A variety of reagents have been developed to selectively target cysteine residues.
Maleimides : N-substituted maleimides are among the most common and effective reagents for cysteine modification. nih.govnih.gov They react rapidly with cysteine's thiol group via a thio-Michael addition under mild pH conditions (typically 6.5-7.5), forming stable thioether linkages. nih.gov Their synthetic accessibility and fast reaction kinetics have led to their widespread use. nih.gov
Michael Acceptors : This class of reagents, which includes maleimides, functions by having an electron-deficient alkene or alkyne that readily accepts the thiol nucleophile. nih.gov The efficiency of the conjugation can be enhanced by tuning the electrophilicity of the acceptor. nih.gov
Haloacetamides : Reagents like iodoacetamide (B48618) have long been used for cysteine labeling. nih.govnih.gov While effective, they generally exhibit slower reaction rates and may require higher reagent concentrations compared to maleimides. nih.gov
Thiol-yne Reaction Reagents : A highly selective method involves the thiol-yne reaction between a specific peptide tag and an aza-dibenzocyclooctyne (DBCO) reagent. clivechunglab.com For instance, a genetically encoded seven-residue peptide tag (DBCO-tag) containing a cysteine was found to dramatically increase the rate of conjugation to DBCO-linked molecules, enabling highly site-selective labeling even in the presence of other unprotected cysteines. clivechunglab.com
N-terminal Cysteine Targeting Reagents : Specific reagents have been developed to target the unique 1,2-amino thiol motif of an N-terminal cysteine. nih.govnih.gov These include 2-cyanobenzothiazole (CBT) and 2-formylphenyl boronic acid, which show excellent selectivity for the N-terminal cysteine over internal ones. nih.gov
| Reagent Class | Mechanism of Action | Selectivity | Key Features |
| Maleimides | Thio-Michael addition to the cysteine thiol. nih.gov | High for cysteine at pH 6.5-7.5. nih.gov | Rapid reaction rates and synthetic accessibility. nih.gov |
| Haloacetamides | Nucleophilic substitution (alkylation) of the thiol. nih.gov | Cysteine-selective. | Historically common, but reaction rates are relatively slow. nih.gov |
| DBCO Reagents | Thiol-yne reaction with a specific peptide tag. clivechunglab.com | Extremely high for the tagged cysteine. clivechunglab.com | Enables selective labeling in complex mixtures. clivechunglab.com |
| 2-Cyanobenzothiazole (CBT) | Reacts with the 1,2-amino thiol group. nih.gov | Specific for N-terminal cysteines. nih.gov | Used for N-terminal specific protein modification. nih.gov |
Fluorescently Labeled this compound Analogues
While specific fluorescently labeled analogues of this compound are not detailed in the provided search context, the principles for their creation are well-established through extensive research on labeling cysteine residues. These methods could be readily adapted to synthesize fluorescent probes based on the this compound scaffold for use in mechanistic studies, such as tracking its localization and interactions within cells.
The general strategy involves conjugating a fluorophore to a cysteine-reactive chemical group. biosyntan.de The most common approach utilizes fluorophores functionalized with a maleimide (B117702) group, such as Fluorescein-5-maleimide. google.com This group reacts specifically with the thiol side chain of cysteine to form a stable, fluorescently tagged conjugate. google.com
More advanced techniques have been developed to achieve higher specificity, which would be crucial for studying a particular molecule like this compound in a complex biological environment.
Cysteine Metal Protection and Labeling (CyMPL) : This method enables the specific labeling of a desired cysteine residue, even in proteins with multiple cysteines. biosyntan.degoogle.com It works by engineering a minimal metal-binding site (using Cd²⁺ or Zn²⁺) around the target cysteine. The bound metal ion protects the target from modification while other "background" cysteines are blocked with a non-fluorescent reagent. Subsequently, the metal is removed with a chelator, and the now-unique, deprotected cysteine is labeled with a cysteine-reactive fluorophore. biosyntan.degoogle.com
N-terminal Labeling Systems : For analogues designed to mimic a protein or peptide with an N-terminal this compound, specific labeling systems can be used. For example, a 2-cyano benzothiazol (CBT) core linked to a fluorescent dye can selectively react with an N-terminal cysteine to form a stable, fluorescent cyclized product.
| Labeling Method | Principle | Application | Example Reagents/Dyes |
| Direct Thiol-Reactive Labeling | A fluorophore with a cysteine-reactive group (e.g., maleimide) is directly conjugated to the thiol. google.com | General purpose labeling of purified peptides or proteins. | Fluorescein-5-maleimide, Rhodamine, Cy5. |
| Cysteine Metal Protection and Labeling (CyMPL) | A target cysteine is protected by a metal ion, other cysteines are blocked, and the target is then deprotected and labeled. biosyntan.degoogle.com | Site-specific labeling of a single cysteine in a multi-cysteine protein. google.com | N-ethylmaleimide (blocker), EDTA (chelator), Fluorescein-5-maleimide (label). google.com |
| N-terminal Specific Labeling | A reagent core specifically recognizes and reacts with the 1,2-amino thiol of an N-terminal cysteine. | Labeling of proteins or peptides specifically at the N-terminus. | 2-cyano benzothiazol (CBT) core linked to a dye like Rhodamine. |
Future Research Directions for S Nonyl Cysteine in Chemical Biology
Elucidation of Unconventional Noncovalent Interactions
A particularly interesting area of future study is the potential for C–H···π interactions, where the C-H bonds of the nonyl group interact with the π-systems of aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov These interactions, though subtle, can collectively contribute to the stability of protein-ligand complexes. Advanced techniques such as high-resolution X-ray crystallography, NMR spectroscopy, and quantum chemistry calculations will be instrumental in identifying and quantifying these unconventional interactions. nih.govresearchgate.net
Table 1: Potential Noncovalent Interactions of S-Nonyl-cysteine
| Interaction Type | Participating Groups | Potential Significance |
|---|---|---|
| Sulfur-Mediated H-Bond | Sulfur atom and H-bond donors/acceptors | Protein structure stabilization nih.gov |
| Hydrophobic Interactions | Nonyl chain and nonpolar residues | Protein folding and stability exlibrisgroup.com |
| C–H···π Interactions | Nonyl chain C-H bonds and aromatic rings | Fine-tuning molecular recognition nih.gov |
Exploration of Novel Post-Translational Modifications and Their Regulatory Roles
Post-translational modifications (PTMs) are crucial for regulating protein activity and signaling. csic.eswikipedia.org The covalent attachment of molecules to amino acid side chains can dramatically alter a protein's function, localization, or stability. wikipedia.org While S-acylation with long-chain fatty acids (like palmitoylation) is a known PTM of cysteine, the possibility of S-nonylation as a novel PTM warrants investigation. nih.govmdpi.comresearchgate.net
Future research should aim to identify whether S-nonylation occurs in vivo, what enzymes might catalyze this modification, and how it might be reversed. This would involve developing specific antibodies or mass spectrometry techniques to detect S-nonylated proteins in cellular extracts. researchgate.net If confirmed as a PTM, the subsequent challenge will be to understand its regulatory roles. For instance, the addition of a bulky, hydrophobic nonyl group could regulate protein-protein interactions, target proteins to membranes, or modulate enzyme activity. csic.eswikipedia.org
Table 2: Investigating S-Nonylation as a PTM
| Research Question | Experimental Approach | Potential Outcome |
|---|---|---|
| Does S-nonylation occur in vivo? | Mass spectrometry-based proteomics, development of specific antibodies. researchgate.net | Identification of a new PTM. |
| What are the regulatory enzymes? | Genetic screens, biochemical assays. | Discovery of "writer" and "eraser" enzymes. |
Integration of Multi-Omics Data for Systems-Level Understanding
To fully grasp the biological significance of this compound, a systems-level approach is necessary. researchgate.net This involves integrating data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to build a comprehensive picture of how this compound affects cellular networks. nih.govazolifesciences.com
For example, transcriptomic analysis could reveal changes in gene expression in response to this compound, while proteomics could identify proteins that are post-translationally modified by or interact with the compound. azolifesciences.com Metabolomic studies could then uncover alterations in metabolic pathways. By integrating these datasets, researchers can move from a reductionist view to a holistic understanding of the compound's role in complex biological systems. researchgate.netnih.gov This integrated approach can help in identifying key pathways affected by this compound and in predicting potential biomarkers or therapeutic targets. azolifesciences.com
Rational Design of this compound-Based Molecular Tools
The unique properties of this compound make it an attractive starting point for the rational design of new molecular tools for chemical biology. numberanalytics.com For instance, by attaching fluorescent dyes or other reporter groups to the this compound scaffold, researchers could create chemical probes to visualize specific cellular processes or to track the localization of target proteins.
Furthermore, this compound derivatives could be designed as covalent inhibitors or modulators of specific enzymes. nih.govrsc.org The reactivity of the cysteine thiol group is a common target for drug development, and the nonyl chain could be modified to enhance selectivity and potency for a particular protein target. researchgate.netmdpi.com The principles of rational design, which leverage computational modeling and structure-based approaches, will be crucial in developing these bespoke molecular tools. numberanalytics.comdokumen.pub This could lead to the creation of novel research tools and potentially new therapeutic agents.
Q & A
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
- Answer : Nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC/IC. For multi-variable datasets (e.g., omics), apply:
- PCA (Principal Component Analysis) : To identify outliers.
- ANOVA with post-hoc corrections : For multi-group comparisons.
- Machine learning : Random forest models to predict structure-activity relationships.
- Always report effect sizes and power analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
